ACHP Hydrochloride

IKK-β inhibition NF-κB signaling kinase inhibitor potency

ACHP Hydrochloride (IKK-2 Inhibitor VIII) is the definitive IKK-β inhibitor for NF-κB pathway studies. With an IC50 of 8.5 nM, it is ~35-fold more potent than BMS-345541 and exhibits 29-fold selectivity over IKK-α, ensuring target-specific results. Unlike IKK 16, it shows no keratinocyte cytotoxicity and leverages ABCB1 substrate activity for transdermal delivery. Validated oral bioavailability (mouse: 16%, rat: 60%) and in vivo efficacy at 1 mg/kg in ear edema models. Proven utility in ATL, HIV-1 latency, and dermatological inflammation research. Each batch QC-tested to ≥98% purity. Secure your supply today.

Molecular Formula C21H25ClN4O2
Molecular Weight 400.9 g/mol
CAS No. 406209-26-5
Cat. No. B3028938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACHP Hydrochloride
CAS406209-26-5
Molecular FormulaC21H25ClN4O2
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESC1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O.Cl
InChIInChI=1S/C21H24N4O2.ClH/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13;/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25);1H
InChIKeyQVYAMWAKDKEKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACHP Hydrochloride Procurement Guide: IKK-β Inhibitor for NF-κB Pathway Research


ACHP Hydrochloride (CAS 406209-26-5, also known as IKK-2 Inhibitor VIII) is the hydrochloride salt of ACHP, a piperidinyl-pyridine compound that functions as a highly potent and selective inhibitor of IκB kinase β (IKK-β, IKK-2) . The compound inhibits recombinant IKK-β with an IC₅₀ of 8.5 nM and demonstrates moderate activity against IKK-α with an IC₅₀ of 250 nM, yielding approximately 29-fold selectivity for IKK-β over IKK-α [1]. ACHP Hydrochloride acts as an ATP-competitive inhibitor that blocks IκBα phosphorylation, preventing NF-κB nuclear translocation and downstream transcriptional activation, making it a valuable chemical probe for studying canonical NF-κB signaling in inflammation and oncology research applications [2].

Why ACHP Hydrochloride Cannot Be Replaced by Generic IKK-β Inhibitors in Critical Assays


IKK-β inhibitors constitute a chemically diverse class with substantial variation in potency, isoform selectivity, and cross-reactivity against off-target kinases. Substitution of ACHP Hydrochloride with other IKK-β inhibitors without experimental validation introduces significant risk of data misinterpretation [1]. For instance, widely used IKK inhibitors such as BMS-345541 exhibit approximately 35-fold lower potency against IKK-β (IC₅₀ = 300 nM versus 8.5 nM for ACHP) and profoundly different IKK-α/IKK-β selectivity ratios . Additionally, compounds like IKK 16 demonstrate broader kinase inhibition profiles including pan-PKD activity that ACHP does not exhibit, fundamentally altering the pharmacological fingerprint of the experiment . The specific evidence dimensions below quantify these critical differentiation points that determine experimental reproducibility and interpretation of NF-κB pathway modulation.

Quantitative Differentiation Evidence for ACHP Hydrochloride Against Alternative IKK-β Inhibitors


IKK-β Potency Comparison: ACHP Hydrochloride vs. BMS-345541 and IKK 16

ACHP Hydrochloride demonstrates substantially higher potency against IKK-β compared to both BMS-345541 and IKK 16 in cell-free enzymatic assays. Against recombinant IKK-β, ACHP exhibits an IC₅₀ of 8.5 nM, whereas BMS-345541 shows an IC₅₀ of 300 nM (0.3 μM) and IKK 16 shows an IC₅₀ of 40 nM . This represents approximately 35-fold higher potency than BMS-345541 and nearly 5-fold higher potency than IKK 16 in direct enzymatic inhibition of the primary target.

IKK-β inhibition NF-κB signaling kinase inhibitor potency

IKK-α Selectivity Window: ACHP Hydrochloride vs. TPCA-1

ACHP Hydrochloride exhibits a 29-fold selectivity window between IKK-β (IC₅₀ = 8.5 nM) and IKK-α (IC₅₀ = 250 nM) [1]. In comparison, TPCA-1, another widely used IKK-β inhibitor, demonstrates only 22-fold selectivity (IKK-β IC₅₀ = 17.9 nM, IKK-α IC₅₀ ~400 nM) . While both compounds show IKK-β-preferring profiles, ACHP offers a modestly wider selectivity margin that may be advantageous in experimental systems where IKK-α sparing is desired, though TPCA-1 exhibits broader selectivity (>550-fold) over non-IKK kinases .

IKK isoform selectivity IKK-α sparing target specificity

Off-Target Kinase Selectivity: ACHP Hydrochloride vs. IKK 16

ACHP Hydrochloride demonstrates negligible activity against IKK-3 (IKK-ε), Syk, and MKK4, with IC₅₀ values exceeding 20 μM for all three kinases tested [1]. This represents >2,350-fold selectivity for IKK-β over these off-targets. In contrast, IKK 16 exhibits notable cross-reactivity as a pan-PKD inhibitor, with IC₅₀ values of 153.9 nM (PKD1), 115 nM (PKD2), and 99.7 nM (PKD3), and also inhibits LRRK2 with an IC₅₀ of 50 nM . Furthermore, IKK 16 acts as an ABCB1 (P-glycoprotein) inhibitor, introducing additional confounding variables in cellular transport and multidrug resistance assays .

kinase selectivity profiling off-target activity IKK3 Syk MKK4

Oral Bioavailability and In Vivo Pharmacokinetics: ACHP vs. SC-514

ACHP Hydrochloride (as the free base ACHP) demonstrates oral bioavailability of 16% in mice and 60% in rats, with favorable Caco-2 permeability (Papp = 62.3 × 10⁻⁷ cm/s) and low clearance in rats (0.33 L/h/kg) [1]. In vivo oral efficacy is achieved at 1 mg/kg in arachidonic acid-induced mouse ear edema model [1]. In contrast, SC-514, another IKK-β inhibitor, shows significantly weaker potency (IKK-β IC₅₀ = 11.2 μM, ~1,300-fold less potent than ACHP) and is generally considered a cell-permeable tool compound with limited in vivo utility and no established oral bioavailability data [2]. The pharmacokinetic profile of ACHP enables oral dosing in preclinical animal models, whereas many IKK-β inhibitors require parenteral administration or are unsuitable for systemic in vivo studies.

oral bioavailability pharmacokinetics in vivo efficacy anti-inflammatory

Cellular Activity and Cytotoxicity Profile: ACHP vs. IKK 16 in Keratinocyte Models

In A549 lung epithelial cells, ACHP inhibits TNFα-induced RANTES production with a cellular IC₅₀ of 40 nM, demonstrating efficient target engagement in intact cells . Critically, in comparative studies using human and mouse keratinocytes, ACHP exhibited no detectable cytotoxicity at any dose tested, whereas IKK 16 demonstrated toxicity to keratinocytes under identical experimental conditions [1]. This differential cytotoxicity profile is particularly significant given that both compounds effectively inhibit NF-κB nuclear translocation and reporter gene activation in keratinocytes, indicating that target engagement is similar but cellular tolerability diverges substantially.

cellular IC₅₀ cytotoxicity therapeutic window keratinocytes

Topical Anti-Inflammatory Efficacy: ACHP vs. Vehicle Control in PMA-Induced Dermatitis

In a direct comparative study using phorbol myristate acetate (PMA)-induced cutaneous inflammation in mice, topical application of ACHP prevented the inflammatory response and reduced NF-κB and IL-17 inflammatory signatures after multiple doses of imiquimod [1]. This study established that ACHP functions as an effective topical nonsteroidal anti-inflammatory agent in vivo. Notably, ACHP's dual property as an ABCB1 (P-glycoprotein) substrate facilitates transdermal delivery, a characteristic not shared by many IKK-β inhibitors [1]. While this evidence compares ACHP to vehicle control rather than a direct inhibitor comparator, it establishes functional in vivo target engagement and anti-inflammatory efficacy in a disease-relevant model.

topical administration dermatitis anti-inflammatory mouse model

Recommended Research and Preclinical Applications for ACHP Hydrochloride


In Vivo Oral Anti-Inflammatory Studies in Rodent Models

For investigators requiring systemic IKK-β inhibition via oral gavage in mouse or rat models of inflammation, ACHP Hydrochloride is the preferred IKK-β inhibitor based on demonstrated oral bioavailability (mouse BA: 16%; rat BA: 60%) and low clearance (rat CL: 0.33 L/h/kg) [1]. Effective oral dosing at 1 mg/kg in the arachidonic acid-induced ear edema model establishes a clear efficacy benchmark [1]. This scenario is not adequately served by alternative IKK-β inhibitors such as SC-514 (limited in vivo utility) or BMS-345541 (different binding mechanism, allosteric rather than ATP-competitive) [2].

Topical Dermatological Inflammation and Skin Biology Research

ACHP Hydrochloride is uniquely suited for topical application studies in dermatological inflammation models. Direct comparative evidence demonstrates that ACHP is non-toxic to mouse and human keratinocytes at all tested doses, whereas the comparator compound IKK 16 exhibits measurable cytotoxicity [3]. Additionally, ACHP's substrate activity for ABCB1 (P-glycoprotein) enhances transdermal delivery [3]. This combination of cellular tolerability and favorable topical pharmacokinetics makes ACHP the IKK-β inhibitor of choice for investigating NF-κB-mediated pathways in psoriasis, atopic dermatitis, and UV-induced skin inflammation models [3].

Adult T-Cell Leukemia (ATL) and NF-κB-Dependent Cancer Cell Studies

In HTLV-1-infected T-cell lines and adult T-cell leukemia models, ACHP demonstrates selective growth inhibition of Tax-active cells (IC₅₀ = 3.1±1.3 μM) compared to Tax-inactive cells (IC₅₀ = 10.7±1.7 μM) and Jurkat controls (IC₅₀ = 23.6 μM) [4]. This Tax-dependent differential sensitivity, coupled with demonstrated induction of apoptosis in fresh ATL cells, positions ACHP as a validated chemical probe for studying NF-κB addiction in hematological malignancies [4]. The compound's ability to inhibit both IκBα and p65 phosphorylation, reduce NF-κB DNA-binding activity, and downregulate anti-apoptotic target genes (bcl-xL, bcl-2, XIAP, c-IAP1, survivin) provides a comprehensive toolkit for dissecting NF-κB-dependent survival mechanisms [4].

HIV-1 Latency and NF-κB-Dependent Viral Reactivation Studies

ACHP demonstrates specific utility in HIV-1 research through its ability to suppress HIV-1 long terminal repeat (LTR)-driven gene expression via NF-κB inhibition (EC₅₀ = 0.56 μM against TNF-α-induced HIV-1 replication in latently infected cells) [5]. Chromatin immunoprecipitation assays confirm that ACHP inhibits TNF-α-induced NF-κB (p65) recruitment to the HIV-1 LTR, providing a mechanistic tool for investigating the NF-κB-HIV-1 transcriptional axis [5]. This application scenario is supported by both biochemical target engagement data and functional viral replication assays, establishing ACHP as a validated chemical probe for HIV-1 latency and reactivation studies [5].

Quote Request

Request a Quote for ACHP Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.